molecular formula C12H15ClN2OS B6345473 2-(Chloromethyl)-7-methyl-4b,5,6,7,8,8a-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(1H)-one CAS No. 1264050-81-8

2-(Chloromethyl)-7-methyl-4b,5,6,7,8,8a-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B6345473
CAS No.: 1264050-81-8
M. Wt: 270.78 g/mol
InChI Key: WVSFLXFOASPUSP-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-7-methyl-4b,5,6,7,8,8a-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of thieno[2,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-7-methyl-4b,5,6,7,8,8a-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno[2,3-d]pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts such as Pd(dppf)Cl2 and solvents like ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-7-methyl-4b,5,6,7,8,8a-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions include substituted thieno[2,3-d]pyrimidines, sulfoxides, sulfones, and thioethers .

Scientific Research Applications

2-(Chloromethyl)-7-methyl-4b,5,6,7,8,8a-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-7-methyl-4b,5,6,7,8,8a-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloromethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

2-(chloromethyl)-7-methyl-4b,5,6,7,8,8a-hexahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2OS/c1-6-2-3-7-8(4-6)17-12-10(7)11(16)14-9(5-13)15-12/h6-8H,2-5H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSFLXFOASPUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C1)SC3=C2C(=O)NC(=N3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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